molecular formula C32H46O5 B1243235 Leptofuranin C

Leptofuranin C

Cat. No. B1243235
M. Wt: 510.7 g/mol
InChI Key: WEMVPZVMDSGXDU-YGIRKTDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leptofuranin C is a natural product found in Streptomyces tanashiensis with data available.

Scientific Research Applications

Synthesis and Structure

Leptofuranin C has been a subject of interest in organic chemistry, particularly in its synthesis and structural analysis. A study by Marshall & Schaaf (2003) focused on the total synthesis and structure confirmation of leptofuranin D, a compound closely related to leptofuranin C. Their research detailed the linear assembly of the polyketide segment and various chemical processes like hydrostannation, iodinolysis, and Sonogashira coupling to synthesize the compound. This synthesis pathway could provide insights into the synthesis of leptofuranin C.

Hormonal and Metabolic Functions

Several studies have explored leptin, a hormone with structural similarities to leptofuranin C, and its role in various physiological functions. For instance, Valerio et al. (2009) Valerio et al. (2009) investigated leptin's neuroprotective properties in ischemic stroke and its involvement in activating nuclear transcription factors. Similarly, Blüher & Mantzoros (2015) Blüher & Mantzoros (2015) reviewed the role of adipokines like leptin in regulating several physiological functions, including appetite, energy expenditure, and insulin sensitivity. These findings indicate a potential for leptofuranin C to interact with similar pathways.

Genetic and Molecular Aspects

Tian et al. (2013) Tian et al. (2013) explored the genetic aspects of leptin in cattle, examining the association of mutations in the leptin gene with meat quality traits. This study highlights the genetic variability and potential molecular applications of leptin and related compounds like leptofuranin C in animal science.

Cardiovascular Effects

Graham et al. (2017) Graham et al. (2017) researched the role of leptin in coronary collateral growth, investigating its effects on the vascular system. Their findings point to the complex interactions between leptin and cardiovascular health, which could be relevant for leptofuranin C.

properties

Molecular Formula

C32H46O5

Molecular Weight

510.7 g/mol

IUPAC Name

2-[2,4-dimethyl-5-[(5E,7E,11Z,13E)-4,6,10,12-tetramethyl-14-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-3-oxotetradeca-5,7,11,13-tetraen-2-yl]oxolan-2-yl]acetaldehyde

InChI

InChI=1S/C32H46O5/c1-21(18-23(3)12-14-28-24(4)13-15-29(34)36-28)10-9-11-22(2)19-25(5)30(35)27(7)31-26(6)20-32(8,37-31)16-17-33/h9,11-15,17-19,21,24-28,31H,10,16,20H2,1-8H3/b11-9+,14-12+,22-19+,23-18-

InChI Key

WEMVPZVMDSGXDU-YGIRKTDUSA-N

Isomeric SMILES

CC1CC(OC1C(C)C(=O)C(C)/C=C(\C)/C=C/CC(C)/C=C(/C)\C=C\C2C(C=CC(=O)O2)C)(C)CC=O

Canonical SMILES

CC1CC(OC1C(C)C(=O)C(C)C=C(C)C=CCC(C)C=C(C)C=CC2C(C=CC(=O)O2)C)(C)CC=O

synonyms

leptofuranin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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